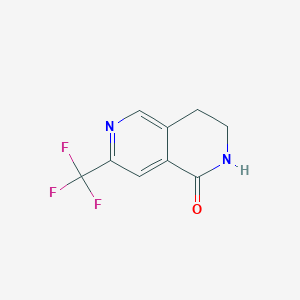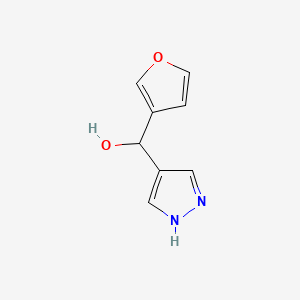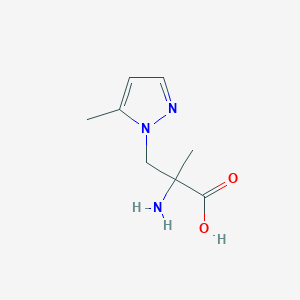![molecular formula C13H23BrO B13071922 {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromocyclopentyl group attached to a cycloheptane ring via an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane involves several steps. One common synthetic route includes the bromination of cyclopentanol to form 2-bromocyclopentanol, which is then reacted with cycloheptanemethanol under specific conditions to yield the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the oxy-methyl linkage.
Chemical Reactions Analysis
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopentyl derivatives.
Scientific Research Applications
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxy-methyl linkage provides a site for further chemical modifications . These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar compounds to {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane include:
{[(2-Chlorocyclopentyl)oxy]methyl}cycloheptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
{[(2-Bromocyclopentyl)oxy]methyl}cyclohexane: The cycloheptane ring is replaced with a cyclohexane ring, affecting the compound’s chemical properties and reactivity.
{[(2-Bromocyclopentyl)oxy]methyl}cyclooctane:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
(2-bromocyclopentyl)oxymethylcycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-8-5-9-13(12)15-10-11-6-3-1-2-4-7-11/h11-13H,1-10H2 |
InChI Key |
UMVMJDXQMLOMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)COC2CCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


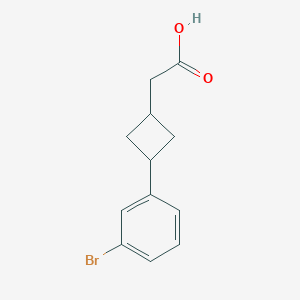
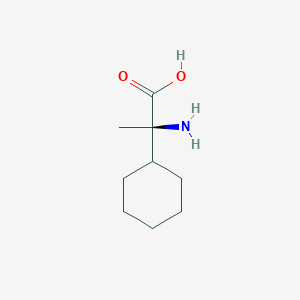
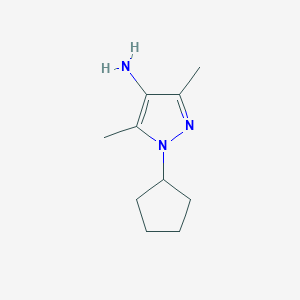


![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
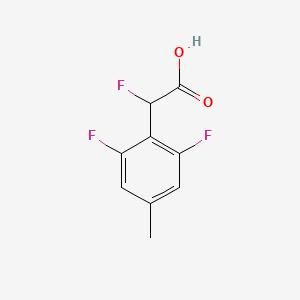

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
